methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate

Description

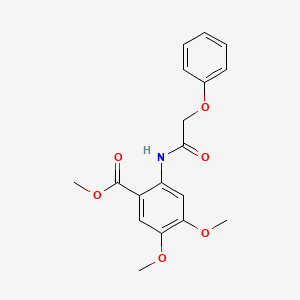

Methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate (C₁₇H₁₈N₂O₅; molecular weight: 330.34 g/mol) is a benzoate ester derivative featuring a 4,5-dimethoxy-substituted aromatic core, a phenoxyacetamido group at the 2-position, and a methyl ester moiety . The compound’s CAS number is 218134-94-2, and it is documented under multiple nomenclature systems, including "methyl 4,5-dimethoxy-2-[(phenylamino)carbonylamino]benzoate" .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[(2-phenoxyacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-22-15-9-13(18(21)24-3)14(10-16(15)23-2)19-17(20)11-25-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSNVNYFSDMJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-2-nitrobenzoic acid and phenoxyacetic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Coupling Reactions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, helps monitor the reaction progress and verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Solvents: Dichloromethane, methanol, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4,5-Dimethoxy-2-Methylbenzoate (CAS 50525-09-2)

- Structure: Shares the 4,5-dimethoxy benzoate backbone but replaces the phenoxyacetamido group with a methyl group at the 2-position.

- Molecular Weight : 210.23 g/mol (C₁₁H₁₄O₄) .

- Key Differences: The absence of the amide and phenoxy groups reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity (higher logP) compared to the target compound.

- Synthesis: Synthesized via direct methylation or esterification routes, whereas the target compound requires additional steps to introduce the phenoxyacetamido group .

N-(2-Benzoyl-4,5-Dimethoxyphenethyl)-2-Phenylacetamide

- Structure: Contains a benzoyl group and a phenylacetamide side chain instead of the phenoxyacetamido-methyl benzoate framework .

- Biological Relevance : Demonstrates anticonvulsant and antiproliferative activities, suggesting that the target compound’s amide linkage may similarly enable interactions with biological targets like enzymes or receptors .

Methyl 4,5-Dimethoxy-2-[[(E)-3-Thiophen-2-Ylprop-2-Enoyl]Amino]Benzoate (CAS 868153-97-3)

- Structure: Replaces the phenoxy group with a thiophene-containing acryloyl moiety (C₁₇H₁₇NO₅S; molecular weight: 347.4 g/mol) .

Physicochemical Properties

*Estimated logP values based on structural analogs (e.g., XLogP3 for thiophene analog = 3.2 ).

†Predicted using fragment-based methods.

Key Observations :

- The target compound’s amide group increases hydrogen-bonding capacity, improving aqueous solubility relative to non-polar analogs like heptadecyl benzoate.

Key Findings :

Biological Activity

Methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions that often involve the acylation of benzoic acid derivatives. The compound features a benzoate core with methoxy substituents and an acetamido group that enhances its solubility and bioactivity.

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with an IC50 value below 1 µM, indicating potent antitumor activity . The mechanism of action appears to involve the induction of DNA double-strand breaks, leading to apoptosis in sensitive tumor cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that this compound exhibits significant bactericidal effects against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokine production in cellular models of inflammation, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High (IC50 < 1 µM) | Induction of DNA damage and apoptosis |

| Antimicrobial | Moderate | Disruption of cell membranes |

| Anti-inflammatory | Significant | Inhibition of cytokine production |

Case Study: Antitumor Efficacy

In a controlled experiment, this compound was administered to mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed extensive apoptosis in tumor tissues treated with the compound, further supporting its role as a potent antitumor agent .

Q & A

Q. Q1. What are the key steps for synthesizing methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling phenoxyacetyl chloride with a methyl 4,5-dimethoxy-2-aminobenzoate precursor. A general approach includes:

Acylation : React the amine group of the benzoate derivative with phenoxyacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere.

Base Catalysis : Use triethylamine (TEA) to scavenge HCl byproducts.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization strategies:

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of phenoxyacetyl chloride to ensure complete acylation).

- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

- Increase yield (e.g., ~45% as reported for analogous compounds ) by controlling temperature (0–5°C during acylation to minimize side reactions).

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- Two singlet methoxy groups (δ ~3.81 ppm, integrating for 6H).

- Phenoxyacetamido protons: OCH2 (δ ~4.67 ppm, singlet) and aromatic protons (δ 6.98–8.44 ppm, multiplet).

- Exchangeable NH protons (δ ~12.92 ppm, broad singlet) .

- ¹³C NMR : Confirm carbonyl carbons (amide CO ~167 ppm, ester CO ~170 ppm) and aromatic carbons.

- IR : Bands at ~1693 cm⁻¹ (ester C=O) and ~1652 cm⁻¹ (amide C=O) .

Discrepancies in peak splitting (e.g., aromatic multiplicity) may indicate regiochemical impurities or crystallographic packing effects .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Methodological Answer: Conflicts may arise from:

- Rotamers : Amide bond rotation can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks.

- Crystallographic Effects : Compare solution-state NMR with solid-state NMR or X-ray crystallography (e.g., SHELXL refinement ).

- Solvent Artifacts : Test in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may stabilize conformers .

Advanced validation: Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.

Q. Q4. What strategies improve the antiproliferative activity of analogs derived from this compound?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the phenoxy ring to enhance cellular uptake .

- Bioisosteric Replacement : Replace the methyl ester with a carboxylic acid to improve solubility and target interaction.

- In Silico Screening : Dock modified analogs into target proteins (e.g., tubulin or kinases) using molecular dynamics simulations.

Biological assays: - Use MTT or SRB assays for cytotoxicity profiling.

- Validate mechanistic hypotheses via flow cytometry (apoptosis) or Western blotting (protein expression) .

Q. Q5. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol or DMSO/water mixtures to obtain single crystals.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : SHELXL or similar software to model thermal displacement parameters and hydrogen bonding networks .

Key parameters: - Torsion Angles : Analyze the phenoxyacetamido group’s dihedral angle relative to the benzoate core.

- Intermolecular Interactions : Identify π-π stacking or hydrogen bonds (e.g., NH⋯O=C) influencing crystal packing .

Q. Q6. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation (methyl benzoate analogs are respiratory irritants ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

First aid: - Skin Contact : Wash with soap/water for 15 minutes; monitor for allergic reactions .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Data Analysis and Contradiction Resolution

Q. Q7. How can researchers address low yields (<50%) in the final acylation step?

Methodological Answer: Potential causes and solutions:

- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in DCM).

- Competing Reactions : Add acylation catalysts (e.g., DMAP) to accelerate reaction kinetics.

- Byproduct Formation : Monitor for unreacted starting material via LC-MS; optimize stoichiometry or reaction time .

Q. Q8. What computational methods predict the compound’s solubility and stability in biological assays?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters.

- LogP Calculation : Employ Molinspiration or ChemAxon software; target LogP ~2–4 for optimal membrane permeability.

- Degradation Pathways : Simulate hydrolytic stability (e.g., ester cleavage at pH 7.4) using Gaussian or ORCA DFT packages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.